Cas no 1017420-75-5 (2-(dimethylamino)-2-methylpropanethioamide)

2-(Dimethylamino)-2-methylpropanethioamide is a thiourea derivative characterized by its unique structural features, including a tertiary amine group and a thioamide functionality. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of both dimethylamino and thioamide groups enhances its reactivity, enabling applications in nucleophilic substitution reactions and metal coordination chemistry. Its stable yet modifiable structure makes it suitable for developing pharmacologically active molecules or ligands in catalysis. The compound's well-defined molecular architecture ensures consistent performance in synthetic pathways, offering researchers a reliable building block for complex chemical transformations.
2-(dimethylamino)-2-methylpropanethioamide structure
1017420-75-5 structure
Product Name:2-(dimethylamino)-2-methylpropanethioamide
CAS No:1017420-75-5
MF:C6H14N2S
MW:146.253759860992
CID:6237239
PubChem ID:24277090
Update Time:2025-05-22

2-(dimethylamino)-2-methylpropanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)-2-methylpropanethioamide
    • AKOS006302645
    • 1017420-75-5
    • EN300-1599623
    • Inchi: 1S/C6H14N2S/c1-6(2,5(7)9)8(3)4/h1-4H3,(H2,7,9)
    • InChI Key: OALFGMPWBOCLKP-UHFFFAOYSA-N
    • SMILES: S=C(C(C)(C)N(C)C)N

Computed Properties

  • Exact Mass: 146.08776963g/mol
  • Monoisotopic Mass: 146.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.4Ų

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Additional information on 2-(dimethylamino)-2-methylpropanethioamide

2-(Dimethylamino)-2-Methylpropanethioamide: A Comprehensive Overview

2-(Dimethylamino)-2-Methylpropanethioamide (CAS No. 1017420-75-5) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also known as DMAPTA (dimethylaminopropylthioamide), has garnered attention due to its unique chemical properties and potential for innovative uses. Recent advancements in synthetic methodologies and its application in drug delivery systems have further highlighted its importance in modern chemistry.

The molecular structure of DMAPTA consists of a thioamide functional group (-S-C-N) attached to a dimethylamino-substituted propane backbone. This structure endows the compound with amphipathic properties, making it suitable for a wide range of applications. The dimethylamino group contributes to the compound's basicity, while the thioamide group imparts reactivity and flexibility in chemical transformations. These characteristics have been exploited in recent studies to develop novel bioactive molecules and advanced materials.

One of the most notable applications of DMAPTA is in the field of drug delivery. Researchers have utilized its amphipathic nature to create nanoparticles and liposomes capable of encapsulating hydrophobic drugs. A study published in 2023 demonstrated that DMAPTA-based nanoparticles significantly enhanced the bioavailability of anti-cancer drugs by targeting specific tissues and minimizing systemic toxicity. This breakthrough underscores the potential of DMAPTA in revolutionizing therapeutic strategies.

In agrochemistry, DMAPTA has been explored as a component in herbicides and fungicides due to its ability to enhance the penetration of active ingredients into plant tissues. Recent experiments have shown that formulations incorporating DMAPTA exhibit improved efficacy against resistant weeds and pathogens, offering a sustainable solution to crop protection challenges.

The synthesis of DMAPTA has also been optimized through green chemistry approaches. Traditional methods often involved hazardous reagents and multi-step processes, but recent innovations have introduced catalytic systems that reduce environmental impact while maintaining high yields. For instance, a 2023 study reported the use of microwave-assisted synthesis to produce DMAPTA with unprecedented efficiency, paving the way for large-scale industrial production.

Beyond its practical applications, DMAPTA has become a valuable tool in fundamental research. Its role as a building block in organic synthesis has enabled chemists to construct complex molecules with intricate architectures. For example, researchers have employed DMAPTA as a precursor for synthesizing bioactive peptides and macrocyclic compounds, demonstrating its versatility in diverse chemical reactions.

From an environmental perspective, understanding the fate and toxicity of DMAPTA is crucial for its safe utilization. Recent toxicological studies have revealed that DMAPTA exhibits low acute toxicity when administered at recommended doses. However, long-term exposure studies are ongoing to assess its potential impact on ecosystems and human health.

In conclusion, 2-(Dimethylamino)-2-Methylpropanethioamide (CAS No. 1017420-75-5) stands as a testament to the ingenuity of modern chemistry. Its unique properties, coupled with advancements in synthesis and application techniques, position it as a key compound in addressing contemporary challenges across multiple disciplines. As research continues to uncover new possibilities for DMAPTA, its role in shaping future technologies is expected to grow exponentially.

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